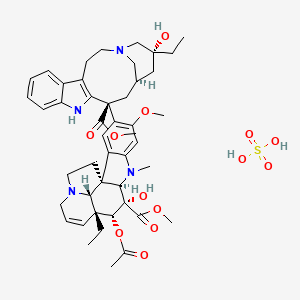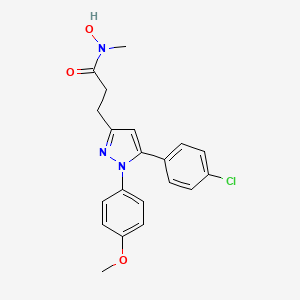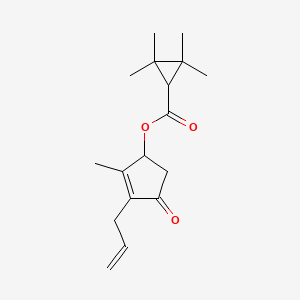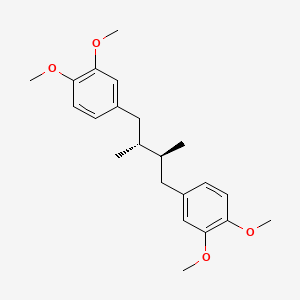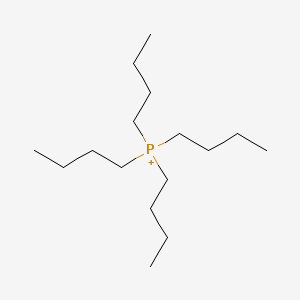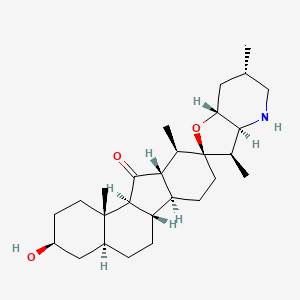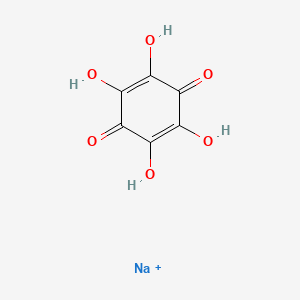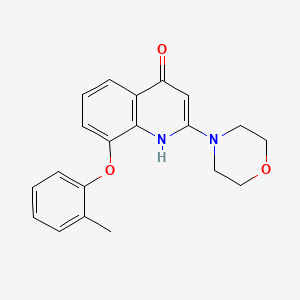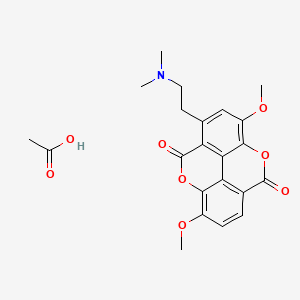
Thioflosulide
Descripción general
Descripción
Thioflosulide is a selective cyclooxygenase-2 inhibitor with an IC50 of 2.3 nM . It belongs to the class of organic compounds known as indanones . It shows anti-inflammatory activity .
Molecular Structure Analysis
Thioflosulide has a molecular formula of C16H13F2NO3S2 . The InChIKey is HDUWKQUHMUSICC-UHFFFAOYSA-N . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.Aplicaciones Científicas De Investigación
1. Thioflavin T in Amyloid Fibril Detection
Thioflavin T (ThT) is extensively used in biomedical research as a fluorescent dye for detecting amyloid fibrils and related processes. It has become a crucial tool in studying the formation and inhibition of amyloid fibrils, particularly in the context of diseases like Alzheimer's. ThT's fluorescence properties change significantly upon binding to amyloid fibrils, making it a valuable probe in amyloid research. However, its interaction with certain compounds, like polyphenols, can affect its fluorescence, necessitating caution in its use and interpretation (Hudson et al., 2009).
2. Thioflavin T in Nucleic Acid Recognition
Beyond protein studies, Thioflavin T has emerged as a significant tool in nucleic acid research. It exhibits specific binding properties to various non-canonical nucleic acid structures, including duplexes, triplexes, and G-quadruplexes. ThT's affinity for base abnormalities, bulges, and mismatches in nucleic acids highlights its potential as a diagnostic tool for different diseases. This application represents a major advancement in using ThT for nucleic acid detection and binding studies (Verma et al., 2021).
3. Thioflavin T in Photodynamic Therapy
Recent research has uncovered the photodynamic activity of Thioflavin T against bacterial biofilms. ThT can disrupt the complex architecture of biofilms and efficiently inactivate bacterial cells. This finding opens new avenues for ThT's application in antimicrobial therapies, particularly in enhancing the activity of conventional antimicrobials against biofilms (Bondia et al., 2021).
Propiedades
IUPAC Name |
N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWKQUHMUSICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioflosulide | |
CAS RN |
158205-05-1 | |
| Record name | L 745337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158205051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



